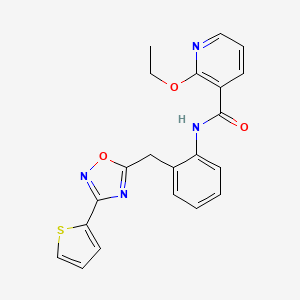

2-ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-28-18)17-10-6-12-29-17/h3-12H,2,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPJLCYAPFIXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

Attachment of the Nicotinamide Moiety: The nicotinamide group is then attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Ethoxylation: Finally, the ethoxy group is introduced via an alkylation reaction, using ethyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, potassium permanganate.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, the incorporation of thiophene and oxadiazole in the structure enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. Research has shown that such compounds can effectively target specific cancer pathways, making them potential candidates for new anticancer therapies .

1.2 Antidepressant Properties

The compound's structural similarity to known antidepressants suggests potential applications in treating depression and anxiety disorders. A review on the synthesis of antidepressant molecules highlights the importance of metal-catalyzed reactions in developing new pharmacological agents. The compound's ability to modulate neurotransmitter levels could be explored further in clinical settings .

Agricultural Applications

2.1 Plant Growth Regulators

Compounds similar to 2-ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide have been investigated for their roles as plant growth regulators. They can enhance stress resistance and regulate senescence in plants, thereby improving crop yields and resilience against environmental stressors . This application is particularly relevant in sustainable agriculture practices.

Materials Science

3.1 Development of Functional Materials

The unique chemical structure of this compound allows it to be used in creating functional materials with specific electronic or optical properties. Research has focused on synthesizing polymeric materials that incorporate such compounds to enhance conductivity or light absorption properties, which can be beneficial for applications in organic electronics and photonic devices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer treatments | Induces apoptosis in cancer cells |

| Antidepressant properties | Modulates neurotransmitter levels | |

| Agricultural Science | Plant growth regulation | Enhances stress resistance and regulates senescence |

| Materials Science | Development of functional materials | Improves conductivity or light absorption |

Case Studies

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against various cancer cell lines. The results indicated that the compound demonstrated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Agricultural Application

A field trial conducted on crops treated with a thiophene-containing growth regulator showed a marked improvement in yield compared to untreated controls. The treated plants exhibited better resilience during drought conditions, highlighting the potential for such compounds in enhancing agricultural productivity .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is not fully understood but is believed to involve interactions with multiple molecular targets. The nicotinamide moiety suggests potential interactions with NAD±dependent enzymes, while the oxadiazole and thiophene rings may interact with various proteins and receptors, modulating their activity.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide (Compound 37)

- Structure : Shares the nicotinamide core but replaces the ethoxyphenyl group with a 4-fluorophenyl moiety. The oxadiazole ring is substituted with a methyl group instead of thiophen-2-yl.

- Properties: Molecular weight 421.1 g/mol (ESI-MS), HPLC purity 80.7%.

2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl Derivatives

- Structure: Features a pyridine-sulfanylmethyl linker instead of the phenyl-methylene bridge.

- Bioactivity : Similar nicotinamide derivatives in this class have shown kinase inhibition profiles, though specific data for this compound is unavailable .

Thiophene-Containing Analogues

2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic Acid

- Structure : Contains a 1,3,4-oxadiazole ring with dual thiophene substituents and a hydroxyethoxy side chain.

- Bioactivity: Demonstrated DNA-binding capability with a free energy of binding of −6.58 kcal/mol, suggesting that thiophene-oxadiazole hybrids may interact with nucleic acids.

2-{[4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

- Structure : Replaces the oxadiazole with a triazole ring but retains the thiophen-2-yl and ethoxyphenyl groups.

- Properties : Molecular formula C₁₇H₁₈N₄O₂S₂ (ChemSpider ID: MFCD04034170). The triazole ring may alter hydrogen-bonding interactions compared to oxadiazole .

Furan-Substituted Analogues

2-ethoxy-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide (BG14512)

- Structure : Substitutes thiophen-2-yl with furan-2-yl on the oxadiazole.

- Properties: Molecular weight 327.33 g/mol.

Physicochemical and Bioactivity Comparison

Structure-Activity Relationship (SAR) Insights

- Thiophene vs.

- Ethoxyphenyl vs. Fluorophenyl : The ethoxy group (electron-donating) may improve solubility compared to fluorophenyl (electron-withdrawing), which could enhance metabolic stability .

- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole’s higher polarity compared to triazole may influence solubility and hydrogen-bonding capacity .

Biological Activity

The compound 2-ethoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxy-nicotinamide with a thiophenyl-substituted oxadiazole. The method often includes steps such as:

- Formation of the Oxadiazole Ring : Utilizing thiophene derivatives and appropriate reagents to construct the oxadiazole framework.

- Coupling Reaction : The synthesized oxadiazole is then coupled with 2-ethoxy-nicotinamide through standard coupling techniques, often employing catalysts to enhance yields.

Biological Activity

The biological activity of this compound has been evaluated across various assays, revealing significant pharmacological properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable anticancer properties. For instance:

- In vitro Studies : The compound was tested against several cancer cell lines (e.g., HT-29, MCF7), showing promising cytotoxic effects with IC50 values in the micromolar range.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Strains : Exhibited antifungal activity against common strains like Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.

- Disruption of Bacterial Cell Walls : Interfering with bacterial cell wall synthesis leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.

- Oxadiazole Ring Modifications : Variations in substituents on the oxadiazole ring can significantly alter potency and selectivity against target cells.

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs:

- Study on Cancer Cell Lines : A comparative study showed that modifications to the thiophenyl group resulted in increased cytotoxicity against breast cancer cells.

- Antimicrobial Efficacy Study : A series of derivatives were tested, revealing that structural variations led to enhanced activity against multi-drug resistant strains.

Q & A

Q. What are the critical synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions, including:

- Formation of the 1,2,4-oxadiazole core : Cyclization of thiophene-2-carboxylic acid derivatives with amidoximes under reflux in polar aprotic solvents (e.g., DMF) .

- Coupling reactions : Amide bond formation between the oxadiazole-containing intermediate and the nicotinamide moiety, using coupling agents like EDC/HOBt or chloroacetyl chloride in basic conditions (e.g., K₂CO₃) .

- Key conditions : Temperature control (room temperature to 80°C), pH adjustment, and TLC monitoring for reaction completion .

Q. How is the compound characterized analytically?

Standard characterization methods include:

- Spectroscopy : IR for functional groups (e.g., carbonyl at ~1667 cm⁻¹, NH stretches ~3400 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 6.9–7.5 ppm), and MS for molecular ion confirmation (e.g., [M+1]⁺ peaks) .

- Elemental analysis : To verify purity and stoichiometry (e.g., C, H, N percentages) .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : DMF, acetonitrile, or ethanol for polar intermediate steps; glacial acetic acid for cyclization .

- Catalysts : Bases like K₂CO₃ or NaH for deprotonation; iodine/triethylamine for sulfur-based cyclizations .

Advanced Research Questions

Q. How can contradictory spectral or elemental analysis data be resolved?

Discrepancies (e.g., mismatched N% in elemental analysis) may arise from:

- Incomplete purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) can improve purity .

- Tautomeric forms : Dynamic NMR or X-ray crystallography (e.g., Acta Crystallographica reports) can confirm structural assignments .

- Method validation : Cross-validate with high-resolution MS or alternative spectroscopic techniques (e.g., 2D NMR) .

Q. What strategies optimize yield in large-scale synthesis?

- Stepwise optimization : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. RT), and stoichiometry (1.5 mol excess of intermediates) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or enzyme-mediated reactions for stereoselectivity .

- Process monitoring : Use in-situ FTIR or HPLC to track intermediates and minimize side reactions .

Q. How do structural modifications to the thiophene or oxadiazole moieties affect bioactivity?

- Thiophene substitution : Replacing thiophen-2-yl with phenyl or furyl groups alters electronic properties, impacting binding to biological targets (e.g., kinase inhibition) .

- Oxadiazole ring variation : 1,3,4-oxadiazole analogs may enhance metabolic stability compared to 1,2,4-oxadiazoles .

- Method : Perform SAR studies using in vitro assays (e.g., enzyme inhibition) and computational docking .

Q. How is its stability assessed under physiological conditions?

Q. What in vivo models are suitable for toxicity and efficacy studies?

- Acute toxicity : Dose escalation in Wistar rats (OECD 423 guidelines), monitoring hematological, hepatic, and renal parameters .

- Disease models : Use streptozotocin-induced diabetic mice for hypoglycemic activity or xenograft models for anticancer potential .

Data Analysis and Mechanistic Questions

Q. How are computational methods applied to study its mechanism of action?

- Molecular docking : Predict binding modes to targets like PPAR-γ or EGFR using AutoDock Vina .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How to reconcile conflicting bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.